![molecular formula C11H11NO3S2 B1452597 N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide CAS No. 1042647-34-6](/img/structure/B1452597.png)
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide
Overview
Description
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide (NMTS) is a synthetic molecule belonging to the class of thiophenes. It has a wide range of applications in scientific research due to its unique properties and structure. NMTS has been studied extensively in the fields of chemistry, biology, and medicine, and is used in the synthesis of various compounds.
Scientific Research Applications
Antiviral Activity Against Dengue Virus
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, also known as N-(4-hydroxyphenyl) retinamide (4-HPR, or fenretinide), has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This compound has been used in studies to achieve plasma concentrations effective against the Dengue Virus .
Inhibitory Effect on SARS-CoV-2 Entry
The compound has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner . The inhibitory effect on SARS-CoV-2 entry is associated with the production of reactive oxygen species (ROS) .
Treatment of Choroidal Neovascularization
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide has been evaluated for its effect on experimental laser-induced choroidal neovascularization (CNV) . It has been studied for its impact on the expression and secretion of relevant growth factors by cultured human retinal pigment epithelial (RPE) cells .
Mechanism of Action
- The compound may act through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
- Unlike tamoxifen, which targets only estrogen receptor (ER)-positive tumors, the compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Mode of Action
Result of Action
properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUASWFKPAYYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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